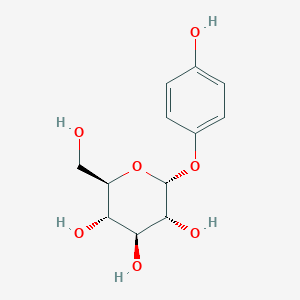

alpha-Arbutin

Descripción general

Descripción

La α-Arbutina, también conocida como 4-Hidroxifenil-α-D-glucopiranósido, es una hidroquinona glicosilada y un anómero de la arbutina que se encuentra de forma natural. Se utiliza ampliamente en las industrias cosmética y farmacéutica por sus efectos aclarantes de la piel y el tratamiento de la hiperpigmentación. La α-Arbutina se considera una alternativa más segura a la hidroquinona debido a su menor citotoxicidad y mayor estabilidad .

Métodos De Preparación

La α-Arbutina se puede sintetizar mediante glucosilación enzimática de la hidroquinona en presencia de α-amilasa y dextrina. Un método implica el uso de Escherichia coli recombinante, que utiliza amilasa de Bacillus subtilis y fosforilasa de sacarosa de Leuconostoc mesenteroides . La producción industrial a menudo emplea biocatálisis de células completas, donde los genes relacionados con la hidrólisis de la sacarosa se eliminan para aumentar la tasa de conversión de la sacarosa a α-Arbutina . Este método se ha optimizado para lograr altos rendimientos y eficiencia .

Análisis De Reacciones Químicas

Tyrosinase Inhibition

- Inactivation of Tyrosinase: Alpha-arbutin inhibits tyrosinase, an enzyme involved in melanin production, without affecting the mRNA expression level of the enzyme . It may inhibit post-translational modification or induce irreversible inactivation of already synthesized mature tyrosinase .

- Mechanism of Inhibition: Arbutin inactivates tyrosinase by binding with the enzyme in an L-DOPA-deficient condition . Tyrosinase exists in different forms during its catalytic cycle, and arbutin can bind to a specific form (E met) in the absence of certain substrates, leading to enzyme inactivation .

- Dual Effects on Tyrosinase Activity: this compound has dual effects on monophenolase and diphenolase activities of mushroom tyrosinase . It inhibits monophenolase activity but activates diphenolase activity . The inhibition of monophenolase extends the lag time in the reaction, while the activation of diphenolase involves conformational changes in tyrosinase .

Impact on Wound Healing and Oxidative Stress

- Reduction of Reactive Oxygen Species (ROS): this compound can reduce reactive oxygen species (ROS) in human dermal fibroblast cultures . This reduction occurs through the activation of the oxidative stress pathway .

- Gene Expression Modulation: Treatment with this compound can enhance the mRNA expression of genes like COL1A1, MMP3, ELOVL3, IGF1R, and EGFR, while downregulating FOXO1 and SIRT1 . This modulation suggests a role in wound healing, anti-inflammation, and anti-aging .

- NFE2L2 (Nrf2) Activation: this compound may activate NFE2L2, which consequently activates target genes that reduce ROS . This activation is potentially linked to the release of hydroquinone after the cleavage of glycosidic bonds in arbutin .

Hydrolysis

Aplicaciones Científicas De Investigación

Skin Lightening and Anti-Hyperpigmentation

Mechanism of Action:

Alpha-arbutin functions primarily as a skin lightening agent by inhibiting the enzyme tyrosinase, which is crucial for melanin production. Research indicates that this compound can effectively reduce melanin synthesis in human melanocytes without significantly affecting cell viability. Studies have shown that at concentrations ranging from 0.1 to 1.0 mM, this compound can decrease tyrosinase activity by up to 50% . This inhibition is more potent than other common agents like kojic acid or L-ascorbic acid at similar concentrations .

Clinical Applications:

this compound is indicated for treating various forms of hyperpigmentation, including melasma, freckles, and senile lentigines. It is often included in topical formulations aimed at reducing dark spots and evening skin tone, making it a popular ingredient in cosmetic products .

Wound Healing Properties

Research Findings:

Recent studies have highlighted the role of this compound in enhancing wound healing processes. It promotes the expression of key genes involved in collagen synthesis (COL1A1) and matrix metalloproteinases (MMP3), which are essential for tissue repair . In vitro experiments demonstrated that this compound-treated human dermal fibroblasts showed increased migration and proliferation rates, suggesting its efficacy in accelerating wound closure and minimizing scarring .

Case Study:

In a controlled study involving human dermal fibroblast cultures, treatment with this compound resulted in significant upregulation of genes associated with wound healing while downregulating oxidative stress markers. This dual action not only aids in faster recovery but also reduces the risk of post-inflammatory hyperpigmentation .

Anti-Inflammatory Effects

Mechanism:

this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to UV-induced skin damage . By mitigating inflammation, this compound helps protect against photoaging and enhances overall skin health.

Clinical Relevance:

The anti-inflammatory effects make this compound beneficial for individuals with sensitive skin or conditions such as rosacea or eczema, where inflammation plays a significant role in symptom exacerbation .

Antioxidant Properties

Oxidative Stress Response:

this compound has been shown to activate the Nrf2 pathway, which is critical for cellular antioxidant defense mechanisms. By reducing reactive oxygen species (ROS) levels, it helps protect skin cells from oxidative damage caused by environmental stressors such as UV radiation and pollution .

Potential Therapeutic Applications

Broader Implications:

Emerging research suggests that this compound may have therapeutic potential beyond dermatological applications. Studies indicate its efficacy in treating conditions like osteoporosis and certain types of cancer due to its ability to modulate cellular pathways involved in these diseases .

Summary Table of this compound Applications

Mecanismo De Acción

La α-Arbutina ejerce sus efectos principalmente a través de la inhibición competitiva de la enzima tirosinasa. La tirosinasa es crucial para la síntesis de melanina, y al inhibir esta enzima, la α-Arbutina reduce la producción de melanina, lo que lleva a un tono de piel más claro . No afecta la expresión génica del ARNm de la tirosinasa, lo que la convierte en un agente aclarante de la piel potente pero seguro .

Comparación Con Compuestos Similares

La α-Arbutina a menudo se compara con otros agentes aclarantes de la piel, como:

β-Arbutina: El β-anómero de la arbutina, que es menos efectivo y estable en comparación con la α-Arbutina.

Hidroquinona: Un potente agente aclarante de la piel, pero con mayor citotoxicidad y posibles efectos secundarios.

La α-Arbutina destaca por su mayor estabilidad, menor citotoxicidad y mayor eficacia en la inhibición de la tirosinasa en comparación con su β-anómero y otros agentes aclarantes de la piel .

Actividad Biológica

Alpha-arbutin (4-hydroxyphenyl alpha-glucopyranoside) is a glycosylated form of hydroquinone, primarily known for its skin-lightening properties. It has garnered attention in dermatological research due to its potential therapeutic benefits, particularly in wound healing and the modulation of oxidative stress. This article explores the biological activity of this compound, supported by recent studies and clinical findings.

This compound acts primarily as an inhibitor of tyrosinase, the enzyme responsible for melanin production in melanocytes. Studies have shown that it can significantly reduce melanin synthesis without adversely affecting cell viability. For instance, Maeda et al. demonstrated that this compound decreased tyrosinase activity in human melanocytes at concentrations between 0.1 and 1.0 mM, outperforming other agents like kojic acid in terms of efficacy at similar concentrations .

Moreover, this compound has been shown to modulate several biological pathways:

- Oxidative Stress Reduction : this compound reduces reactive oxygen species (ROS) levels in human dermal fibroblasts, which is crucial for protecting cells from oxidative damage .

- Wound Healing : The compound promotes wound healing by upregulating key genes such as type I procollagen (COL1A1) and matrix metallopeptidase 3 (MMP3), which play significant roles in tissue repair and regeneration .

- Gene Expression Modulation : Treatment with this compound has been associated with the upregulation of insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR), while downregulating forkhead box protein O1 (FOXO1) and sirtuin 1 (SIRT1), indicating its potential anti-inflammatory and anti-aging properties .

Clinical Applications

This compound is increasingly recognized for its efficacy in treating hyperpigmentation disorders such as melasma. A recent clinical trial compared a cream containing this compound and kojic acid against a triple combination cream for melasma treatment. Results indicated that both treatments were similarly effective, but the this compound formulation had fewer adverse effects and lower recurrence rates .

Table: Clinical Trial Results on this compound Efficacy

| Study | Treatment | Baseline mMASI Score | Week 12 mMASI Score | Improvement Rate |

|---|---|---|---|---|

| Study 1 | AAK Cream (this compound + Kojic Acid) | 286.89 ± 70.83 | 266.77 ± 67.75 | 51.9% slight improvement |

| Study 2 | Triple Combination Cream | 283.36 ± 73.97 | 241.68 ± 73.26 | 33.3% slight improvement |

Synergistic Effects

Recent studies have explored the synergistic effects of this compound when combined with other compounds like kaempferol-7-O-α-L-rhamnopyranoside. These combinations have shown enhanced biological activity, leading to greater reductions in melanin content compared to treatments with this compound alone . This suggests that formulation strategies could optimize the efficacy of this compound in clinical applications.

Case Studies

A notable case study involved patients using a topical formulation containing a combination of this compound and tranexamic acid, which demonstrated significant improvement in melasma severity after consistent application over several weeks . The study highlighted not only the effectiveness of this compound but also its safety profile compared to more aggressive treatments like hydroquinone.

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRNKVDFDLYUGJ-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233358 | |

| Record name | alpha-Arbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84380-01-8 | |

| Record name | α-Arbutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84380-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Arbutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084380018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Arbutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Arbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenyl-alpha-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranoside, 4-hydroxyphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-ARBUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72VUP07IT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Alpha-Arbutin (4-hydroxyphenyl-α-glucopyranoside) is a tyrosinase inhibitor, effectively reducing melanin synthesis. [, , , , , , ] Tyrosinase is a key enzyme involved in melanin production within melanocytes. By competitively inhibiting tyrosinase, this compound prevents the oxidation of tyrosine to DOPA and subsequent melanin formation. [] This inhibition leads to a reduction in skin pigmentation, making it effective in addressing hyperpigmentation disorders like melasma. [, , ]

A: Yes, research suggests that the α-glucosidic linkage in this compound contributes to its stronger inhibitory effect on human tyrosinase compared to its naturally occurring anomer, arbutin (4-hydroxyphenyl-β-d-glucopyranoside). [, ]

ANone: The molecular formula of this compound is C12H16O7, and its molecular weight is 272.25 g/mol.

A: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, plays a crucial role in confirming the structure of this compound and its derivatives. [, , ] High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for the quantitative determination of this compound in various matrices, including cosmetics and plant extracts. [, , ]

A: The stability of this compound is influenced by factors like pH and temperature. [, ] It is most stable at a neutral pH of 7. [] Studies have shown degradation at pH values below 3.0 and above 6.5. []

ANone: Researchers are exploring various strategies to enhance this compound delivery and stability:

- Nanoencapsulation: Formulating this compound into nanoparticles, like chitosan nanoparticles, can improve its stability, enhance skin penetration, and provide sustained release. [, , ]

- Dissolving Microneedles: Microneedle patches loaded with this compound offer a promising approach for targeted intradermal delivery, enhancing its efficacy for skin depigmentation. [, , ]

A: Enzymatic synthesis offers a more environmentally friendly approach compared to chemical synthesis. [, ] One method involves using sucrose phosphorylase from sources like Escherichia coli to catalyze the transglucosylation of hydroquinone using sucrose as a donor. [] Another approach utilizes cyclodextrin glucanotransferase to transfer glucose units from starch to arbutin, forming arbutin-α-glycosides. []

ANone: While specific computational studies on this compound were not detailed in the provided papers, computational chemistry techniques like molecular docking and QSAR modeling could be employed to further understand its interactions with tyrosinase and explore potential derivatives with enhanced activity and selectivity.

A: The α-glucosidic linkage in this compound plays a crucial role in its enhanced inhibitory activity compared to beta-Arbutin. [, ] Modifications to the glycosidic linkage or the hydroquinone moiety could impact its binding affinity and inhibitory potency towards tyrosinase.

ANone: (Addressed in section 3: Material Compatibility and Stability).

ANone: The provided papers primarily focus on the topical applications of this compound for skin lightening. Information regarding its systemic pharmacokinetics, toxicology, drug interactions, or environmental impact is limited in these studies.

A: this compound emerged as a promising skin-lightening agent due to its potent inhibition of tyrosinase, offering a potential alternative to hydroquinone. [, ] Its application in cosmetics gained significant traction due to its reported efficacy and relatively safer profile compared to some traditional skin-lightening agents. [] Research continues to explore innovative delivery systems and formulations to enhance its efficacy and stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.